molecular formula C39H54ClN5O7S B15126032 N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N'-(m-PEG3)-Benzothiazole Cy5

N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N'-(m-PEG3)-Benzothiazole Cy5

Cat. No.: B15126032
M. Wt: 772.4 g/mol
InChI Key: MHHLVWQRJSAVFX-UHFFFAOYSA-M
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Description

N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N’-(m-PEG3)-Benzothiazole Cy5 is a complex organic compound that combines the properties of azide, polyethylene glycol (PEG), indole, and benzothiazole. This compound is particularly notable for its use in bioconjugation and click chemistry, where it serves as a versatile linker and fluorescent probe. The presence of the azide group allows for selective and efficient reactions with alkynes, making it a valuable tool in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N’-(m-PEG3)-Benzothiazole Cy5 typically involves multiple steps:

    Preparation of PEGylated Azide: The azide-PEG4 component is synthesized by reacting PEG4 with an azide reagent under mild conditions.

    Synthesis of Indole and Benzothiazole Derivatives: The 3,3-Dimethyl-3H-indole and m-PEG3-Benzothiazole components are synthesized separately through standard organic synthesis techniques, involving the use of appropriate starting materials and reagents.

    Coupling Reaction: The final step involves coupling the azide-PEG4 with the indole and benzothiazole derivatives.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity .

Mechanism of Action

The mechanism of action of N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N’-(m-PEG3)-Benzothiazole Cy5 involves its ability to form stable triazole linkages through click chemistry. The azide group reacts selectively with alkynes, enabling the conjugation of various biomolecules and synthetic compounds. The fluorescent properties of the Cy5 moiety allow for the visualization and tracking of these conjugates in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(azide-PEG4)-3,3-Dimethyl-3H-indole-N’-(m-PEG3)-Benzothiazole Cy5 is unique due to its combination of azide, PEG, indole, and benzothiazole moieties. This combination provides a versatile platform for bioconjugation, fluorescence imaging, and advanced material development. Its ability to undergo click chemistry with high efficiency and selectivity sets it apart from other similar compounds .

Properties

Molecular Formula

C39H54ClN5O7S

Molecular Weight

772.4 g/mol

IUPAC Name

2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium;chloride

InChI

InChI=1S/C39H54N5O7S.ClH/c1-39(2)33-11-7-8-12-34(33)43(18-21-47-26-29-50-28-25-46-20-17-41-42-40)37(39)15-5-4-6-16-38-44(35-13-9-10-14-36(35)52-38)19-22-48-27-30-51-32-31-49-24-23-45-3;/h4-16H,17-32H2,1-3H3;1H/q+1;/p-1

InChI Key

MHHLVWQRJSAVFX-UHFFFAOYSA-M

Isomeric SMILES

CC\1(C2=CC=CC=C2N(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCOC)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2N(C1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CCOCCOCCOCCOC)CCOCCOCCOCCN=[N+]=[N-])C.[Cl-]

Origin of Product

United States

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